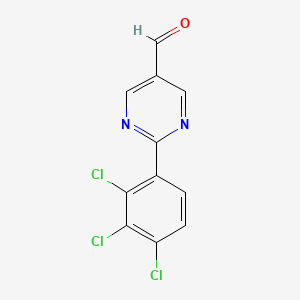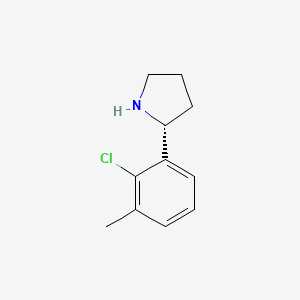![molecular formula C12H15NO2 B13078668 n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B13078668.png)
n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine is a chemical compound with the molecular formula C12H15NO2 It is characterized by a benzo[d][1,3]dioxole ring fused with an amine group and a cyclopropylethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Cyclopropylethyl Group: This step involves the alkylation of the benzo[d][1,3]dioxole ring with a cyclopropylethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential antitumor activities and other therapeutic properties.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and cellular processes.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets. It can induce apoptosis and cause cell cycle arrest in cancer cells, making it a potential antitumor agent . The compound’s effects are mediated through pathways involving cell signaling and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-ylmethylamine
- n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-ylthiazole
Uniqueness
n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine is unique due to its specific structural features, such as the cyclopropylethyl group and the benzo[d][1,3]dioxole ring. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-(1-cyclopropylethyl)-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C12H15NO2/c1-8(9-2-3-9)13-10-4-5-11-12(6-10)15-7-14-11/h4-6,8-9,13H,2-3,7H2,1H3 |
InChI Key |
DAURYARKYXGTRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



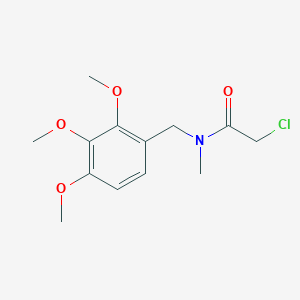
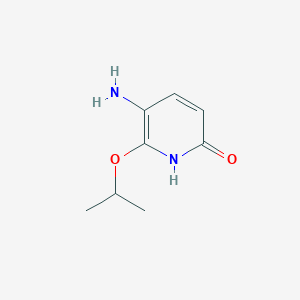
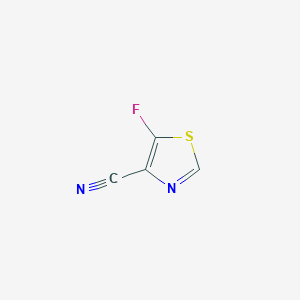

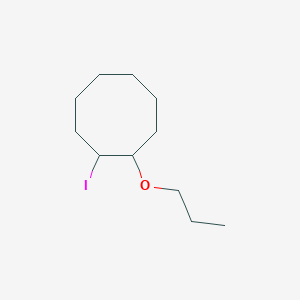
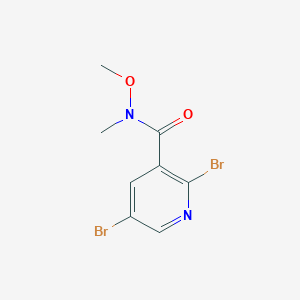
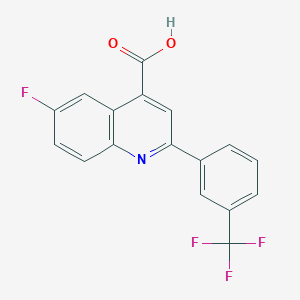
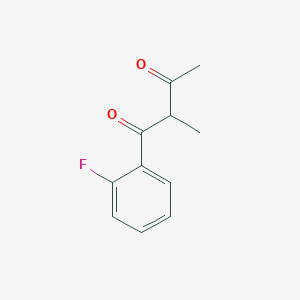
![3-[(3-Chlorothiophen-2-yl)methoxy]azetidine](/img/structure/B13078648.png)

